molecular formula C15H20O4 B14188578 ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate CAS No. 923037-00-7

ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate

Cat. No.: B14188578
CAS No.: 923037-00-7
M. Wt: 264.32 g/mol
InChI Key: GYTNAMPAWBTCKC-CQSZACIVSA-N
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Description

Ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate is an organic compound that belongs to the class of esters Esters are widely known for their pleasant fragrances and are commonly found in essential oils and pheromones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactors can be used to facilitate the esterification and condensation reactions, providing a more sustainable and scalable approach .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, where the methoxymethoxy group can be oxidized to form a carbonyl group.

    Reduction: Reduction reactions can convert the unsaturated pent-2-enoate chain to a saturated chain.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, where substituents like nitro groups can be introduced.

Common Reagents and Conditions

Major Products Formed

    Oxidation: Formation of carbonyl-containing compounds.

    Reduction: Formation of saturated esters.

    Substitution: Introduction of various functional groups on the phenyl ring.

Scientific Research Applications

Ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of fragrances, flavors, and pharmaceuticals

Mechanism of Action

The mechanism of action of ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

    Ethyl (5R)-5-hydroxy-5-phenylpent-2-enoate: Similar structure but with a hydroxy group instead of a methoxymethoxy group.

    Ethyl (5R)-5-(methoxymethoxy)-5-phenylhexanoate: Similar structure but with a longer carbon chain.

Uniqueness

Ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate is unique due to the presence of the methoxymethoxy group, which imparts distinct chemical properties and reactivity compared to its analogs .

Properties

CAS No.

923037-00-7

Molecular Formula

C15H20O4

Molecular Weight

264.32 g/mol

IUPAC Name

ethyl (5R)-5-(methoxymethoxy)-5-phenylpent-2-enoate

InChI

InChI=1S/C15H20O4/c1-3-18-15(16)11-7-10-14(19-12-17-2)13-8-5-4-6-9-13/h4-9,11,14H,3,10,12H2,1-2H3/t14-/m1/s1

InChI Key

GYTNAMPAWBTCKC-CQSZACIVSA-N

Isomeric SMILES

CCOC(=O)C=CC[C@H](C1=CC=CC=C1)OCOC

Canonical SMILES

CCOC(=O)C=CCC(C1=CC=CC=C1)OCOC

Origin of Product

United States

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